tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate

Chiral Building Block Stereoselective Synthesis Medicinal Chemistry

Procure the defined (1S,2S) enantiomer—not racemic rel/rac mixtures that confound SAR and syntheses via 50% material loss. This rigid trans-cyclobutane Boc-amino alcohol provides a constrained scaffold for peptidomimetics, chiral ligands, and scaffold hopping. ≥97% purity ensures reproducible amide couplings and Mitsunobu reactions. The Boc group enables orthogonal deprotection under mild acid. Demand stereochemical integrity for drug-discovery campaigns.

Molecular Formula C9H17NO3
Molecular Weight 187.239
CAS No. 1354422-81-3
Cat. No. B2545628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate
CAS1354422-81-3
Molecular FormulaC9H17NO3
Molecular Weight187.239
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC1O
InChIInChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1
InChIKeyFVUJIZNXJAXEJU-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate (CAS 1354422-81-3): A Defined Stereochemical Building Block for Constrained Molecular Design


tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate (CAS 1354422-81-3) is a chiral, Boc-protected trans-1-amino-2-hydroxycyclobutane derivative with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol [1]. The compound features a conformationally constrained four-membered carbocyclic scaffold, a stereodefined (1S,2S) configuration establishing a fixed trans relationship between the protected amine and the hydroxyl group, and a tert-butyloxycarbonyl (Boc) protecting group that enables orthogonal synthetic manipulation under mild acidic deprotection conditions . This specific stereoisomer is employed in medicinal chemistry and organic synthesis as a rigid, chiral building block for constructing molecules with three-dimensional complexity and predefined spatial orientation of functional groups .

Procurement Risk: Why Stereochemically Ambiguous or Racemic Analogs of tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate Cannot Be Substituted


In drug discovery and chemical biology, the precise three-dimensional presentation of pharmacophoric elements is critical for molecular recognition. tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate possesses a defined (1S,2S) trans stereochemistry. Substitution with racemic mixtures (e.g., CAS 1354422-81-3 sold as 'rac' or 'rel' [1]), other stereoisomers (e.g., the (1R,2R) enantiomer CAS 1932101-73-9 ), or regioisomeric hydroxycyclobutyl carbamates (e.g., 3-hydroxycyclobutyl variants [2]) introduces uncontrolled stereochemical or positional heterogeneity. This heterogeneity can confound structure-activity relationship (SAR) studies, reduce synthetic reproducibility, and necessitate costly chiral resolution steps. For applications requiring defined stereochemistry, the procurement of the specific (1S,2S) isomer is a non-negotiable scientific requirement to ensure experimental fidelity and avoid ambiguous biological or chemical outcomes.

Evidence-Based Differentiation: Quantitative Comparison of tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate Against Key Analogs


Stereochemical Purity: The (1S,2S) Isomer Enables Defined Spatial Orientation Unavailable from Racemic Mixtures

The target compound is the defined (1S,2S) stereoisomer, whereas many commercial offerings (e.g., CAS 1354422-81-3 from certain vendors) are explicitly labeled as racemic ('rac') or relative ('rel') mixtures of (1S,2S) and (1R,2R) enantiomers [1]. While the racemic mixture has a molecular weight of 187.24 g/mol and an XLogP3-AA of 0.9 [1], it contains equal amounts of two enantiomers with distinct three-dimensional shapes. For applications requiring stereochemical fidelity, the racemic mixture is not equivalent to the single (1S,2S) enantiomer.

Chiral Building Block Stereoselective Synthesis Medicinal Chemistry

Conformational Rigidity: The Cyclobutane Scaffold Provides a Tighter Structural Constraint Compared to Cyclopentyl Analogs

The cyclobutane ring in the target compound imposes greater conformational restriction than larger cycloalkyl analogs, such as the cyclopentyl counterpart tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate (CAS 145106-43-0) . The reduced ring size limits bond rotation and reduces the number of accessible low-energy conformations, which can be advantageous for locking pharmacophores into a bioactive geometry. This is a class-level inference based on well-established principles of cyclic scaffold rigidity.

Conformational Analysis Scaffold Hopping Drug Design

Regiochemical Precision: The 2-Hydroxycyclobutyl Scaffold Offers Distinct Synthetic Utility vs. 3-Hydroxycyclobutyl Isomers

The target compound features a hydroxyl group at the 2-position of the cyclobutane ring, creating a 1,2-amino alcohol motif. In contrast, 3-hydroxycyclobutyl carbamates (e.g., tert-butyl (3-hydroxycyclobutyl)carbamate, CAS 154748-63-7) have the hydroxyl group at the 3-position, resulting in a 1,3-disubstituted scaffold [1]. This regioisomeric difference leads to fundamentally different spatial arrangements of hydrogen bond donors/acceptors and distinct synthetic reactivities.

Regioselective Synthesis Building Block Utility Medicinal Chemistry

Commercial Purity Specification: 97% Minimum Purity Ensures Reproducible Synthetic Performance

Commercial vendors list the purity of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate as ≥97% (by HPLC or NMR) . This compares favorably to lower-purity offerings (e.g., 95%+ from some sources ), which may contain impurities that interfere with sensitive reactions or require additional purification. The higher purity specification reduces the risk of side reactions and improves yield reproducibility in multi-step syntheses.

Synthetic Reliability Quality Control Procurement Specification

Defined Application Scenarios for tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate Based on Quantitative Differentiation


Stereospecific Synthesis of Conformationally Constrained Peptidomimetics and Macrocyclic Drugs

The defined (1S,2S) stereochemistry of the compound is essential for the precise construction of rigidified peptide analogs and macrocyclic scaffolds where the spatial orientation of the amino and hydroxyl groups dictates the overall molecular shape and biological activity. Using this single enantiomer avoids the 50% loss of material and the purification challenges associated with racemic mixtures [1]. The 97% purity specification ensures consistent performance in sensitive coupling reactions, such as amide bond formation or Mitsunobu inversions, which are common in peptidomimetic synthesis .

Scaffold Hopping in Medicinal Chemistry to Improve Ligand Efficiency and Selectivity

The cyclobutane core provides a rigid, low-molecular-weight scaffold that can replace more flexible or larger cyclic systems (e.g., cyclopentyl or cyclohexyl) in lead optimization campaigns. This 'scaffold hopping' can reduce molecular weight and increase ligand efficiency while potentially improving selectivity by locking the molecule into a bioactive conformation . The (1S,2S) trans geometry offers a distinct vector angle between the amine and hydroxyl groups, which is not achievable with cis-isomers or 1,3-regioisomers [2].

Synthesis of Chiral Ligands and Organocatalysts for Asymmetric Transformations

The 1,2-amino alcohol motif, with its defined stereochemistry, is a classic chiral ligand substructure. tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate serves as a precursor to chiral ligands for metal-catalyzed asymmetric reactions or as a building block for organocatalysts. The high enantiomeric purity (implicitly required for such applications) is critical for achieving high enantioselectivity in downstream catalytic processes .

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